Oxendolone

Description

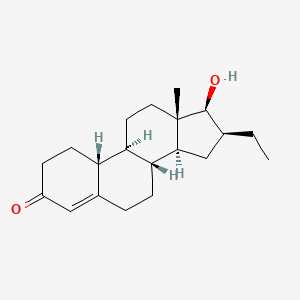

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,16S,17S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-3-12-11-18-17-6-4-13-10-14(21)5-7-15(13)16(17)8-9-20(18,2)19(12)22/h10,12,15-19,22H,3-9,11H2,1-2H3/t12-,15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKLFGKATYPJPG-SSTBVEFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]2([C@H]1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048814 | |

| Record name | Oxendolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33765-68-3 | |

| Record name | Oxendolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33765-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxendolone [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033765683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxendolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXENDOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN4I850D4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Oxendolone

Introduction

Oxendolone, known chemically as 16β-ethyl-19-nortestosterone, is a synthetic estrane steroid with a unique pharmacological profile.[1][2] Marketed in Japan under brand names such as Prostetin and Roxenone, its primary clinical application is in the treatment of benign prostatic hyperplasia (BPH).[1] Unlike many steroids, oxendolone is not orally active and requires administration via intramuscular injection.[1]

Pharmacologically, it functions as both a potent progestin and an antiandrogen.[1] Its mechanism involves antagonism of the androgen receptor (AR) and agonism of the progesterone receptor (PR), which confers significant antigonadotropic effects.[1] Furthermore, it exhibits weak but clinically relevant inhibitory activity against 5α-reductase.[1] This multifaceted activity profile makes it a subject of interest for researchers in steroid chemistry and pharmacology. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, and a detailed examination of its chemical synthesis.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental for its development and application. Oxendolone is a crystalline solid with well-defined properties.[2]

Nomenclature and Structure

-

Systematic (IUPAC) Name: (8R,9S,10R,13S,14S,16S,17S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one[3]

-

Common Names: Oxendolone, 16β-ethyl-19-nortestosterone[1][2]

-

CAS Registry Number: 33765-68-3[2]

-

Molecular Formula: C₂₀H₃₀O₂[2]

-

Molecular Weight: 302.45 g/mol [2]

The structure features the classic four-ring steroid nucleus but lacks the C19 methyl group characteristic of testosterone, classifying it as a 19-nortestosterone derivative.[4] The key modifications are the β-oriented ethyl group at the C16 position and the hydroxyl group at C17.

Physicochemical Data

The following table summarizes the key physicochemical properties of oxendolone, which are critical for its handling, formulation, and analysis.

| Property | Value | Source |

| Physical Form | Crystalline solid (from ether) | [2] |

| Melting Point | 152-153 °C | [2] |

| Optical Rotation | [α]D +41° (c = 1.0 in ethanol) | [2] |

| UV Absorption Max (λmax) | 240 nm (in ethanol, ε = 15800) | [2] |

Stability and Storage

Proper storage is crucial to maintain the integrity of steroidal compounds. Oxendolone exhibits good stability under standard conditions.

-

Heat, Humidity, and Indoor Light: The compound is reported to be stable against these conditions.[2]

-

Sunlight: Exposure to sunlight can induce epimerization, converting the compound to its 16α- and 17α-epimers.[2] This photosensitivity necessitates storage in light-protected containers.

-

Oxidative Stability: While specific studies on oxidative degradation are not detailed in the initial results, steroids, in general, can be susceptible to oxidation, especially when formulated in solutions that may contain peroxides or are exposed to air over long periods.[5]

It is recommended to store oxendolone in a cool, dry, and dark place, preferably under an inert atmosphere for long-term preservation.

Spectroscopic Profile

The structural features of oxendolone can be unequivocally confirmed through a combination of spectroscopic techniques. The following is a predictive analysis based on its structure and data from analogous steroids.

-

¹H NMR: The proton NMR spectrum would be complex, with characteristic signals for the angular methyl group (C18), the ethyl group at C16, and the olefinic proton at C4. The steroid backbone would present a series of overlapping multiplets in the aliphatic region.

-

¹³C NMR: The carbon spectrum would show 20 distinct signals. Key resonances would include the carbonyl carbon (C3) around 200 ppm, the olefinic carbons (C4 and C5) in the 120-170 ppm range, and the carbons bearing hydroxyl (C17) and methyl (C18) groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the O-H stretch of the hydroxyl group (~3400 cm⁻¹) and the C=O stretch of the α,β-unsaturated ketone (~1660 cm⁻¹). A C=C stretching vibration for the enone system would appear around 1615 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 302. The fragmentation pattern would be characteristic of the steroid skeleton, involving cleavage of the D-ring and loss of water from the hydroxyl group.

Synthesis of Oxendolone

The synthesis of oxendolone (16β-ethyl-19-nortestosterone) is a multi-step process that relies on established steroid chemistry. The primary route involves the modification of a readily available steroid precursor.[6][7] The overall strategy involves two key transformations: the removal of the C19-methyl group to create the "19-nor" backbone and the stereoselective introduction of the 16β-ethyl group.

Synthetic Pathway Overview

A common and efficient method for generating the 19-nortestosterone scaffold is the Birch reduction of an aromatic A-ring precursor, such as estradiol 3-methyl ether.[4] This reaction selectively reduces the aromatic ring to a diene, which can then be hydrolyzed to the desired α,β-unsaturated ketone. The introduction of the 16-ethyl group can be achieved through various alkylation strategies.

Caption: A plausible synthetic pathway for Oxendolone from Estradiol 3-Methyl Ether.

Experimental Protocol: A Representative Synthesis

The following protocol is a conceptualized methodology based on established synthetic transformations in steroid chemistry, as referenced in patents and related literature.[2][4]

Step 1: Birch Reduction of Estradiol 3-Methyl Ether

-

Rationale: The Birch reduction is the cornerstone for accessing the 19-nor steroid family from aromatic precursors.[4] Using lithium in liquid ammonia with an alcohol as a proton source selectively reduces the electron-rich aromatic A-ring, avoiding reduction of other functional groups.

-

Procedure:

-

Set up a three-neck flask equipped with a dry-ice condenser, a mechanical stirrer, and a nitrogen inlet.

-

Charge the flask with anhydrous liquid ammonia (~ -78 °C).

-

Add small pieces of lithium metal until a persistent blue color is obtained.

-

Add a solution of estradiol 3-methyl ether in anhydrous THF dropwise.

-

After the addition is complete, add anhydrous ethanol dropwise to quench the reaction.

-

Allow the ammonia to evaporate overnight.

-

Carefully add water to the residue and extract the product with diethyl ether. The resulting enol ether is typically carried forward without extensive purification.

-

Step 2: Acid Hydrolysis to form 19-Norandrostenedione

-

Rationale: The enol ether intermediate from the Birch reduction is unstable and must be hydrolyzed to the thermodynamically more stable α,β-unsaturated ketone.

-

Procedure:

-

Dissolve the crude enol ether from Step 1 in a mixture of methanol and aqueous hydrochloric acid.

-

Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product, estr-4-ene-3,17-dione (19-norandrostenedione), with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Step 3 & 4: Introduction of the 16β-Ethyl Group

-

Rationale: Introducing the C16-substituent requires the formation of a C16-C17 double bond to act as a Michael acceptor. This is followed by a conjugate addition using an organocuprate reagent, which favors 1,4-addition and provides good stereocontrol for the desired β-orientation.

-

Procedure:

-

The 19-norandrostenedione is first dehydrogenated to introduce a double bond at the C16 position, forming a 16-dehydro intermediate.

-

This intermediate is then subjected to a Michael addition reaction. A solution of lithium diethylcuprate (Et₂CuLi) in THF is prepared at low temperature.

-

The 16-dehydro intermediate, dissolved in THF, is added slowly to the cuprate solution. The reaction is stirred at low temperature until completion.

-

The reaction is quenched with a saturated ammonium chloride solution, and the product, 16β-ethyl-19-norandrostenedione, is extracted.

-

Step 5: Stereoselective Reduction of the C17-Ketone

-

Rationale: The final step is the reduction of the C17-ketone to the required 17β-hydroxyl group. Sodium borohydride is a common reagent for this transformation. The hydride attacks from the less-hindered α-face, leading predominantly to the desired 17β-alcohol.

-

Procedure:

-

Dissolve the 16β-ethyl-19-norandrostenedione from the previous step in methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction for 1-2 hours, monitoring by TLC.

-

Quench the reaction by adding acetone, followed by water.

-

Extract the product, oxendolone, with ethyl acetate.

-

The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent like ether to yield pure oxendolone.[2]

-

Pharmacological Profile

Oxendolone's therapeutic effect in BPH stems from its distinct interactions with steroid hormone receptors.

Receptor Binding and Mechanism of Action

Oxendolone acts as a competitive antagonist at the androgen receptor, thereby blocking the effects of testosterone and dihydrotestosterone (DHT), which are key drivers of prostate growth.[1] Simultaneously, it is an agonist at the progesterone receptor. This potent progestogenic activity suppresses the pituitary's gonadotropic functions, leading to reduced levels of luteinizing hormone and, consequently, lower testosterone production.[1]

| Receptor | Activity | Binding Affinity (Ki) |

| Androgen Receptor (AR) | Antagonist with weak partial agonist activity | 320 nM |

| Progesterone Receptor (PR) | Agonist | 20 nM |

| 5α-Reductase | Inhibitor | IC₅₀ = 1.4 µM |

Data sourced from Wikipedia, which aggregates data from pharmacological studies.[1]

This dual mechanism of blocking androgen action at the receptor level and reducing androgen production via its antigonadotropic effects provides a comprehensive approach to mitigating the hormonal stimulation of the prostate. Its additional activity as a 5α-reductase inhibitor, albeit weak, may further contribute to reducing intraprostatic DHT levels.

References

-

Oxendolone. In: Wikipedia. Accessed December 3, 2025. [Link]

-

Oxendolone. In: DrugFuture. Accessed December 3, 2025. [Link]

-

Oxendolone. In: PubChem. National Center for Biotechnology Information. Accessed December 3, 2025. [Link]

-

Yoshioka K, Goto G, Komeno T. Studies on antiandrogenic agents. Synthesis of 16 beta-ethyl-19-nortestosterone. Chem Pharm Bull (Tokyo). 1975;23(12):3203-3207. [Link]

-

Oxendolone. In: PharmaCompass. Accessed December 3, 2025. [Link]

-

Schnecker B, Schoonen WG, Schmees C, et al. Stereocontrolled synthesis of the four 16-hydroxymethyl-19-nortestosterone isomers and their antiproliferative activities. Steroids. 2011;76(14):1548-1557. [Link]

-

Djerassi C, Miramontes L, Rosenkranz G, Sondheimer F. Steroids. LIV. Synthesis of 19-Nor-17a-ethynyltestosterone and 19-Nor-17a-methyltestosterone. J Am Chem Soc. 1954;76(16):4092–4094. [Link]

-

Oxandrolone. In: Pediatric Oncall. Accessed December 3, 2025. [Link]

-

Vaňková N, Vosátka M, Schug H, et al. Fast and Sensitive Screening of Oxandrolone and Its Major Metabolite 17-Epi-Oxandrolone in Human Urine by UHPLC-MS/MS with On-Line SPE Sample Pretreatment. Molecules. 2021;26(2):397. [Link]

-

Vaňková, N., Vosátka, M., Schug, H., et al. (2021). Fast and Sensitive Screening of Oxandrolone and Its Major Metabolite 17-Epi-Oxandrolone in Human Urine by UHPLC—MS/MS with On-Line SPE Sample Pretreatment. ResearchGate. [Link]

-

Nandrolone. In: Wikipedia. Accessed December 3, 2025. [Link]

-

Sandoval A, Thomas GH, Djerassi C, Rosenkranz G, Sondheimer F. Steroids. LXI.1 Synthesis of 19-Nor-desoxycorticosterone, a Potent Mineralocorticoid Hormone. J Am Chem Soc. 1955;77(1):148–151. [Link]

-

Oxandrolone. In: Wikipedia. Accessed December 3, 2025. [Link]

-

D'Acquarica I, Ginnari D, Iazzetti A, et al. Synthesis and Biological Profile of Omaveloxolone: The Cornerstone for Friedreich Ataxia Treatment. Molecules. 2023;28(19):6818. [Link]

-

Forsdahl G, Gmeiner G, Eklund B, et al. (2018). Synthesis, characterization, and detection of new oxandrolone metabolites as long-term markers in sports drug testing. ResearchGate. [Link]

-

Oxandrolone. In: PubChem. National Center for Biotechnology Information. Accessed December 3, 2025. [Link]

-

Giebułtowicz J, Turek A, Wroczyński P, et al. Determination of oxprenolol, methandienone and testosterone in meat samples by UHPLC-Q-ToF. Food Chem. 2017;229:627-634. [Link]

-

Salter GJ, Haughey SA, Elliott CT, et al. Spectroscopic dataset of Hedione's derivatives gathered during process development. Data Brief. 2022;41:107936. [Link]

-

Vital Record. Drug stability: How storage conditions affect their performance. Texas A&M University Health Science Center. Published September 6, 2016. [Link]

-

Szendi Z, Forgó P, Sweet F. Complete 1H and 13C NMR spectra of pregnenolone. Steroids. 1995;60(6):442-446. [Link]

- WO2014009437A1 - Oxidation stability of abiraterone acetate.

-

Westphal F, Rösner P, Sauer S, et al. Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. Forensic Sci Int. 2012;217(1-3):157-167. [Link]

- Heyl FW, Herr ME, inventors; The Upjohn Company, assignee. Synthesis of pregnenolone.

-

Li L, Zuo T, Wang Y, et al. The Application of a Desktop NMR Spectrometer in Drug Analysis. J Anal Methods Chem. 2020;2020:8876938. [Link]

Sources

- 1. Oxendolone - Wikipedia [en.wikipedia.org]

- 2. Oxendolone [drugfuture.com]

- 3. Oxendolone | C20H30O2 | CID 443947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nandrolone - Wikipedia [en.wikipedia.org]

- 5. WO2014009437A1 - Oxidation stability of abiraterone acetate - Google Patents [patents.google.com]

- 6. Studies on antiandrogenic agents. Synthesis of 16 beta-ethyl-19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereocontrolled synthesis of the four 16-hydroxymethyl-19-nortestosterone isomers and their antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxendolone: A Technical Guide to its Evaluation as a Selective Androgen Receptor Modulator (SARM)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxendolone (16β-ethyl-19-nortestosterone), a steroidal antiandrogen and progestin marketed in Japan for benign prostatic hyperplasia (BPH), presents a unique pharmacological profile that warrants investigation under the modern paradigm of Selective Androgen Receptor Modulators (SARMs).[1] While clinically utilized for its potent antiandrogenic effects on the prostate, its characterization as a SARM—a compound with tissue-selective anabolic and androgenic effects—remains incomplete in publicly available literature. This technical guide synthesizes the known pharmacology of Oxendolone and provides a comprehensive framework for its rigorous evaluation as a SARM. We detail the requisite experimental protocols, from receptor binding assays to definitive in vivo models of tissue selectivity, to provide a self-validating system for researchers to definitively characterize the anabolic-androgenic profile of this and other novel steroidal compounds.

Introduction and Current Understanding of Oxendolone

Oxendolone, also known as TSAA-291, is a synthetic estrane steroid derived from 19-nortestosterone (nandrolone).[1] First introduced for medical use in 1981 in Japan under brand names such as Prostetin and Roxenone, its primary and sole indication is the treatment of BPH.[1] It is administered via intramuscular injection due to very low oral bioavailability.[1]

Pharmacodynamically, Oxendolone is understood to function through multiple mechanisms:

-

Androgen Receptor (AR) Antagonism: It acts as an antagonist of the androgen receptor, directly competing with endogenous androgens like testosterone and dihydrotestosterone (DHT).[1]

-

Progestogenic Activity: It is a potent agonist of the progesterone receptor (PR), which contributes to strong antigonadotropic effects, suppressing luteinizing hormone and testosterone levels.[1]

-

5α-Reductase Inhibition: It is a weak but clinically relevant inhibitor of 5α-reductase, the enzyme that converts testosterone to the more potent DHT.[1]

The description of Oxendolone as a potential SARM stems from its activity profile at the androgen receptor, where it is not a silent antagonist but rather a predominantly antagonistic molecule with weak partial agonistic activity.[1] This mixed activity profile is a hallmark of many modulator compounds. However, the definitive classification as a SARM hinges on demonstrable tissue selectivity—promoting anabolic effects in tissues like muscle and bone while sparing or antagonizing androgenic effects in tissues like the prostate. To date, while its anti-prostatic effects are clinically established, a quantitative assessment of its anabolic potential is not well-documented in available literature.

| Property | Data | Source(s) |

| IUPAC Name | (9S,14S,17S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | [1] |

| Molecular Formula | C₂₀H₃₀O₂ | [1] |

| Molar Mass | 302.458 g·mol⁻¹ | [1] |

| Primary Indication | Benign Prostatic Hyperplasia (BPH) | [1] |

| AR Binding Affinity (Ki) | 320 nM | [1] |

| PR Binding Affinity (Ki) | 20 nM | [1] |

| 5α-Reductase IC₅₀ | 1.4 μM | [1] |

The SARM Paradigm: Mechanism of Tissue Selectivity

The therapeutic goal of SARM development is to dissociate the desirable anabolic effects of androgens (myotrophic, osteotrophic) from their undesirable androgenic effects (prostate stimulation, virilization).[2] This tissue selectivity is thought to arise from several mechanisms, including the unique conformational change a SARM induces in the androgen receptor upon binding. This altered conformation leads to differential recruitment of transcriptional co-regulators (co-activators and co-pressors) in different cell types, thereby modulating gene expression in a tissue-specific manner.

The canonical androgen receptor signaling pathway provides the foundation for understanding this process.

Androgen Receptor Signaling Pathway

Caption: Canonical Androgen Receptor (AR) Signaling Pathway.

To qualify as a SARM, Oxendolone would need to demonstrate agonistic activity in this pathway in anabolic tissues (muscle, bone) while demonstrating antagonistic activity in androgenic tissues (prostate).

Experimental Evaluation Framework

A definitive characterization of Oxendolone as a SARM requires a multi-tiered experimental approach. The following protocols represent a self-validating system to move from foundational biochemistry to conclusive in vivo evidence of tissue selectivity.

Tier 1: Androgen Receptor Competitive Binding Assay

Causality & Rationale: The first step is to quantify the direct interaction between Oxendolone and the androgen receptor. A competitive binding assay determines the affinity (Ki or IC₅₀) of the compound for the receptor by measuring its ability to displace a known high-affinity radiolabeled androgen. This confirms the molecule's potential to interact with the target and provides a quantitative measure of its binding strength, which is crucial for dose selection in subsequent functional assays.

Experimental Protocol: Radioligand Competitive Binding Assay

This protocol is adapted from established methods for assessing AR binding.[3][4]

-

Receptor Source Preparation:

-

Homogenize ventral prostate tissue from adult Sprague-Dawley rats in a cold TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol) to create a cytosol preparation containing the androgen receptor.[3]

-

Alternatively, use commercially available recombinant human androgen receptor protein for a more controlled, animal-free system.[5]

-

Determine the protein concentration of the cytosol using a standard method like the Bradford assay.

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add receptor preparation and a fixed concentration of a radiolabeled ligand (e.g., [³H]-R1881 or [³H]-DHT).

-

Non-Specific Binding Wells: Add receptor, radioligand, and a high concentration of an unlabeled androgen (e.g., 10 µM DHT) to saturate the receptors and measure background binding.

-

Test Compound Wells: Add receptor, radioligand, and serial dilutions of Oxendolone (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

-

Incubation:

-

Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.[4]

-

-

Separation of Bound and Free Ligand:

-

Add a cold hydroxylapatite (HAP) slurry to each well to bind the receptor-ligand complexes.[4]

-

Incubate and then wash the pellets multiple times with cold buffer to remove the unbound radioligand.

-

-

Quantification and Analysis:

-

Add scintillation cocktail to the washed pellets.

-

Measure radioactivity (counts per minute, CPM) using a scintillation counter.

-

Calculate Specific Binding = Total Binding CPM - Non-Specific Binding CPM.

-

Plot the percent specific binding against the log concentration of Oxendolone.

-

Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Tier 2: The Hershberger Bioassay for Tissue Selectivity

Causality & Rationale: This in vivo assay is the gold standard for classifying a compound as a SARM. It directly measures the core principle of tissue selectivity. By using a castrated (androgen-deprived) rat model, the assay quantifies a compound's ability to stimulate growth in an anabolic tissue (levator ani muscle) versus its effect on androgenic tissues (ventral prostate, seminal vesicles).[2][6] A favorable anabolic-to-androgenic ratio is the definitive endpoint for SARM classification.

Experimental Protocol: OECD Test Guideline 441 Hershberger Bioassay

This protocol outlines the standardized procedure for assessing both androgenic (agonist) and antiandrogenic (antagonist) properties.[2][6][7]

Caption: Standardized Workflow for the Hershberger Bioassay.

-

Animal Model: Use castrated peripubertal male rats (castration at postnatal day 42, followed by a 7-day recovery period).[2] A minimum of 6 animals per group is required.[6]

-

Dosing Protocol (10 days):

-

To Test for Agonist (Anabolic) Activity:

-

Group 1 (Vehicle Control): Administer vehicle (e.g., corn oil) daily.

-

Group 2 (Positive Control): Administer a reference androgen like testosterone propionate (TP).

-

Groups 3+ (Test Article): Administer multiple dose levels of Oxendolone.

-

-

To Test for Antagonist (Anti-Androgenic) Activity:

-

Group 1 (Vehicle Control): Administer vehicle daily.

-

Group 2 (Androgen Control): Administer a fixed dose of TP daily.

-

Group 3 (Positive Control): Administer TP + a reference antiandrogen (e.g., Flutamide).

-

Groups 4+ (Test Article): Administer TP + multiple dose levels of Oxendolone.

-

-

-

Necropsy and Data Collection:

-

Approximately 24 hours after the final dose, euthanize the animals.

-

Carefully dissect and record the fresh (wet) weights of the five androgen-dependent tissues:

-

Anabolic Indicator: Levator ani-bulbocavernosus muscle (LABC).

-

Androgenic Indicators: Ventral prostate (VP), seminal vesicles (SV, including fluids), Cowper's glands (COW), and glans penis (GP).[2]

-

-

-

Data Interpretation:

-

Anabolic Effect: A statistically significant increase in the weight of the LABC muscle compared to the vehicle control group.

-

Anti-Androgenic Effect: A statistically significant decrease in the weights of the VP and SV in the (TP + Oxendolone) groups compared to the (TP only) group.

-

SARM Profile: The ideal SARM profile for Oxendolone would be a dose-dependent, significant increase in LABC weight (agonist mode) coupled with a dose-dependent, significant decrease in VP and SV weights (antagonist mode).

-

Synthesis and Future Directions

The existing pharmacological data for Oxendolone—specifically its mixed antagonist/weak agonist profile at the androgen receptor—provides a strong theoretical basis for its investigation as a SARM.[1] Its known clinical efficacy in reducing prostate volume in BPH patients confirms its potent anti-androgenic activity in this target tissue.

The critical missing piece of evidence is a quantitative measure of its anabolic activity. The execution of a standardized Hershberger bioassay is the pivotal next step. The results would allow for the calculation of an anabolic-to-androgenic ratio, providing a definitive answer to its classification. Should Oxendolone demonstrate significant stimulation of the levator ani muscle while simultaneously antagonizing the prostate, it would be confirmed as a true steroidal SARM. Such a finding would open new avenues for research into its potential therapeutic applications beyond BPH, such as in conditions of muscle wasting or osteoporosis where prostate stimulation is a significant concern. This guide provides the necessary technical framework for any research team to undertake this critical evaluation.

References

-

Androgen Receptor signalling. A simplified schematic of Androgen... - ResearchGate. Available at: [Link]

-

Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002). Available at: [Link]

-

The Androgen Receptor signalling pathway. Schematic representation of... - ResearchGate. Available at: [Link]

-

Transcription - Androgen Receptor nuclear signaling Pathway Map - Bio-Rad. Available at: [Link]

-

Androgen receptor signaling in prostate cancer development and progression - PMC - NIH. Available at: [Link]

-

Oxendolone - Wikipedia. Available at: [Link]

-

Test No. 441: Hershberger Bioassay in Rats - OECD. Available at: [Link]

-

Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments. Available at: [Link]

-

Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed. Available at: [Link]

-

DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC. Available at: [Link]

-

OECD Test Guideline 456: H295R Steroidogenesis Assay. Available at: [Link]

-

Test No. 441: Hershberger Bioassay in Rats - OECD. Available at: [Link]

-

The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Phase 1: Use of a Potent Agonist and a Potent Antagonist to Test the Standardized Protocol | Semantic Scholar. Available at: [Link]

Sources

- 1. Oxendolone - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]

- 3. In vitro and in vivo metabolism of the anabolic-androgenic steroid oxandrolone in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [WEIGHT RESPONSE OF THE RAT LEVATOR ANI MUSCLE USED AS TEST FOR ANABOLIC ACTIVITY OF CERTAIN STEROIDS. CRITICAL STUDY] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on antiandrogenic agents. Synthesis of 16 beta-ethyl-19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Biological effects of Oxendolone at the molecular level

An In-depth Technical Guide to the Biological Effects of Oxendolone at the Molecular Level

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxendolone is a synthetic steroidal compound with a complex molecular pharmacology, primarily utilized in Japan for the management of benign prostatic hyperplasia (BPH).[1] Its therapeutic effect is derived from a multi-faceted mechanism of action that extends beyond simple receptor antagonism. This guide provides a detailed examination of Oxendolone's interactions at the molecular level, elucidating its binding characteristics to key steroidal receptors, its influence on downstream signaling cascades, and its impact on enzyme activity. We will dissect the canonical pathways modulated by Oxendolone and provide robust, field-proven experimental protocols for researchers to investigate these effects. This document is structured to serve as a foundational resource, blending established knowledge with practical methodologies for the scientific community.

Physicochemical and Pharmacodynamic Profile of Oxendolone

Oxendolone, chemically known as 16β-ethyl-19-nortestosterone, is a synthetic estrane steroid derived from nandrolone.[1][2] Its clinical application is predicated on its dual activity as a potent antiandrogen and a progestin.[1] Unlike many antiandrogens, Oxendolone's efficacy is not deliverable via oral administration due to extremely low bioavailability (approximately 1% in animal models), necessitating its formulation for intramuscular injection, from which it has an elimination half-life of 5.0 to 6.6 days.[1]

The therapeutic action of Oxendolone is rooted in its interaction with multiple key targets in steroid hormone signaling pathways. A summary of its binding affinities and inhibitory concentrations is presented below.

| Molecular Target | Interaction Type | Binding/Inhibitory Value | Significance |

| Androgen Receptor (AR) | Predominantly Antagonist / Weak Partial Agonist | K_i_ = 320 nM | Direct blockade of testosterone and DHT action. The partial agonism classifies it as a Selective Androgen Receptor Modulator (SARM).[1] |

| Progesterone Receptor (PR) | Agonist | K_i_ = 20 nM | Potent progestogenic activity leads to significant indirect antiandrogenic effects via the HPG axis.[1] |

| 5α-reductase | Inhibitor | IC_50_ = 1.4 μM | Weak but clinically relevant inhibition reduces the conversion of testosterone to the more potent DHT in target tissues.[1] |

Core Molecular Mechanisms of Action

Oxendolone exerts its biological effects through three primary, interconnected mechanisms: direct androgen receptor antagonism, potent progestogenic activity leading to antigonadotropic effects, and weak inhibition of 5α-reductase.

Direct Androgen Receptor (AR) Antagonism

The canonical androgen signaling pathway is central to the growth and maintenance of the prostate gland. It is initiated when androgens, such as testosterone or dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding event causes the dissociation of heat shock proteins (HSPs), leading to AR dimerization, nuclear translocation, and subsequent binding to Androgen Response Elements (AREs) on the DNA. This recruitment of co-activators initiates the transcription of target genes responsible for cell growth and proliferation.[3][4]

Oxendolone functions as a competitive antagonist at the AR.[1] While it binds to the receptor, the resulting conformational change is distinct from that induced by an agonist. This altered conformation is thought to hinder the proper recruitment of transcriptional co-activators, thereby preventing the initiation of gene transcription even if the receptor translocates to the nucleus.[5] This direct blockade of androgen action is a cornerstone of its utility in BPH.

Caption: Oxendolone's antagonistic action on the Androgen Receptor signaling pathway.

Progestogenic Activity and Antigonadotropic Effects

Oxendolone is a potent agonist of the progesterone receptor (PR), with a binding affinity significantly higher than its affinity for the AR (K_i_ of 20 nM vs. 320 nM).[1] This progestogenic activity is the basis for its powerful antigonadotropic effects. By activating PRs in the pituitary gland and hypothalamus, Oxendolone suppresses the secretion of luteinizing hormone (LH). The reduction in circulating LH levels leads to decreased testosterone production by the testes.[1] This upstream suppression of androgen synthesis is a critical, indirect mechanism that complements its direct antagonism at the target tissue. This effect is comparable to that of other progestins used at high doses to treat BPH.[1]

Caption: Antigonadotropic mechanism of Oxendolone via Progesterone Receptor agonism.

Inhibition of 5α-Reductase

The enzyme 5α-reductase is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen that is considered the primary mediator of prostatic growth.[4] Oxendolone acts as a weak but clinically relevant inhibitor of this enzyme.[1] By reducing the intra-prostatic conversion of testosterone to DHT, Oxendolone further diminishes the androgenic stimulation of the prostate gland. While not its primary mechanism, this effect contributes to its overall therapeutic profile. Studies in canine models have shown that while Oxendolone alone did not significantly reduce tissue DHT content, its combination with other agents did, highlighting the complexity of its in-vivo effects.[6]

Methodologies for Molecular Investigation

To rigorously characterize the molecular effects of Oxendolone, a series of well-established in-vitro assays are required. The following protocols provide a framework for researchers.

Experimental Workflow Overview

Caption: Experimental workflow for characterizing Oxendolone's molecular effects.

Protocol 1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (K_i_) of Oxendolone for the Androgen Receptor.

-

Principle: This assay measures the ability of unlabeled Oxendolone to compete with a radiolabeled androgen (e.g., [³H]R1881 or [³H]DHT) for binding to the AR in a cell lysate or purified receptor preparation.

-

Methodology:

-

Cell Culture: Culture AR-positive cells (e.g., LNCaP) in RPMI 1640 medium. For androgen-dependent experiments, switch to phenol red-free medium with charcoal-stripped fetal bovine serum (cFBS) for 48-72 hours to deplete endogenous androgens.[3][7]

-

Lysate Preparation: Harvest cells and prepare a cytosolic extract using a hypotonic lysis buffer containing protease inhibitors.

-

Binding Reaction: In a multi-well plate, incubate a fixed concentration of radiolabeled ligand (e.g., 1 nM [³H]R1881) with the cell lysate and a range of concentrations of unlabeled Oxendolone (e.g., 10⁻¹¹ to 10⁻⁵ M). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a large excess of unlabeled androgen, e.g., 1 µM DHT).

-

Separation: Separate bound from free radioligand using a method such as hydroxylapatite precipitation or filtration over glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Oxendolone. Determine the IC_50_ value (the concentration of Oxendolone that inhibits 50% of specific binding) and calculate the K_i_ using the Cheng-Prusoff equation.

-

Protocol 2: Western Blot Analysis for AR and PSA Expression

-

Objective: To assess the effect of Oxendolone on total AR protein levels and the expression of the downstream target protein, Prostate-Specific Antigen (PSA).

-

Principle: Western blotting uses antibodies to detect specific proteins in a sample, allowing for the assessment of changes in protein expression following drug treatment.

-

Methodology:

-

Cell Treatment: Seed LNCaP cells and grow in cFBS medium. Treat cells with vehicle control, DHT (e.g., 10 nM), and DHT in combination with varying concentrations of Oxendolone for 24-48 hours.

-

Lysis and Quantification: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Quantify total protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

-

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if Oxendolone inhibits the recruitment of AR to the AREs of target gene promoters (e.g., the PSA promoter).

-

Principle: ChIP allows for the analysis of protein-DNA interactions within the cell. It involves cross-linking proteins to DNA, immunoprecipitating a specific protein (AR), and then identifying the associated DNA sequences.

-

Methodology:

-

Cell Treatment and Cross-linking: Treat LNCaP cells as described for Western Blotting. Add formaldehyde directly to the culture medium to cross-link proteins to DNA.[3]

-

Lysis and Sonication: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.[3]

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate overnight at 4°C with an anti-AR antibody or a control IgG.[3]

-

Complex Capture and Washing: Add protein A/G beads to capture the immune complexes. Wash the beads extensively to remove non-specifically bound chromatin.[3]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.[3]

-

DNA Purification and Analysis: Purify the immunoprecipitated DNA. Use quantitative PCR (qPCR) with primers flanking the AREs in the PSA promoter/enhancer region to quantify the amount of precipitated DNA. Results are typically expressed as a percentage of input.

-

Conclusion and Future Perspectives

Oxendolone's molecular profile is a compelling example of a multi-target therapeutic agent. Its efficacy in BPH arises from a synergistic combination of direct AR antagonism at the prostate, systemic reduction of androgen production via its potent progestogenic and subsequent antigonadotropic effects, and a minor contribution from the local inhibition of DHT synthesis. This tripartite mechanism underscores the complexity of steroid hormone signaling and provides multiple avenues for therapeutic intervention.

For drug development professionals, Oxendolone serves as a case study in how modulating upstream hormonal axes can be as crucial as direct receptor interaction at the target tissue. For researchers, the distinct separation of its AR (antagonist) and PR (agonist) activities provides a valuable tool for dissecting the specific contributions of these pathways to prostate physiology and pathology.

Future research should focus on elucidating the full transcriptional profile regulated by Oxendolone-bound AR, including its potential influence on alternative splicing of AR-target genes.[7] Furthermore, investigating the molecular basis for its characterization as a SARM—possessing both antagonistic and weak agonistic properties—could provide critical insights into the nuanced conformational changes of the androgen receptor and inform the design of next-generation receptor modulators.

References

-

Wikipedia. (n.d.). Oxendolone. Retrieved from [Link]

-

Takeda, H., et al. (1988). Study of the effect of an anti-androgen (oxendolone) on experimentally induced canine prostatic hyperplasia. I. Morphological analysis. Urol Res, 16(2). Retrieved from [Link]

-

Takeda, H., et al. (1988). Study of the effect of an anti-androgen (oxendolone) on experimentally induced canine prostatic hyperplasia. II. Endocrinological analysis. Urol Res, 16(2), 73-8. Retrieved from [Link]

-

DrugFuture. (n.d.). Oxendolone. Retrieved from [Link]

-

KEGG. (n.d.). KEGG DRUG: Oxendolone. Retrieved from [Link]

-

Pérez-Rojas, J. M., et al. (2004). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. J Steroid Biochem Mol Biol, 90(1-2), 47-54. Retrieved from [Link]

-

Tóth, M., & Zakár, T. (1982). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Experimental and Clinical Endocrinology, 80(2), 161-168. Retrieved from [Link]

-

Rajan, P., et al. (2016). Androgen receptor signaling regulates the transcriptome of prostate cancer cells by modulating global alternative splicing. Cancer Research, 76(22), 6639-6651. Retrieved from [Link]

-

Chandrasekar, T., et al. (2021). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Cancers (Basel), 13(19), 4960. Retrieved from [Link]

-

MSD Manual Professional Edition. (n.d.). Drug Metabolism. Retrieved from [Link]

-

Polkinghorn, W. R., et al. (2013). Androgen Receptor Signaling Regulates DNA Repair in Prostate Cancers. Cancer Discovery, 3(11), 1245-1253. Retrieved from [Link]

-

Haffner, M. C., et al. (2021). Titration of Androgen Signaling: How Basic Studies Have Informed Clinical Trials Using High-Dose Testosterone Therapy in Castrate-Resistant Prostate Cancer. International Journal of Molecular Sciences, 22(17), 9396. Retrieved from [Link]

-

Cleveland Clinic Journal of Medicine. (2024). Medical management of benign prostatic hyperplasia. Retrieved from [Link]

-

He, Y., et al. (2023). Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms. Molecules, 28(20), 7078. Retrieved from [Link]

-

Wikipedia. (n.d.). Pharmacodynamics of progesterone. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Benign prostatic hyperplasia (BPH) - Diagnosis and treatment. Retrieved from [Link]

-

Berrevoets, C. A., et al. (1994). Mechanism of antiandrogen action: conformational changes of the receptor. Molecular and Cellular Endocrinology, 102(1-2), R1-5. Retrieved from [Link]

-

Sitruk-Ware, R., & Nath, A. (2011). Molecular mechanisms of steroid receptor-mediated actions by synthetic progestins used in HRT and contraception. Steroids, 76(6), 529-535. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Drug Metabolism. Retrieved from [Link]

-

Baulieu, E., et al. (1970). Metabolism of testosterone and activity of metabolites in prostate organ culture. Nature, 227(5257), 494-495. Retrieved from [Link]

-

Thomas, C., et al. (2021). Regulatory genes in the androgen production, uptake and conversion (APUC) pathway in advanced prostate cancer. Endocrine-Related Cancer, 28(1), R1-R15. Retrieved from [Link]

-

Cable, J. K., & Grider, M. H. (2023). Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. International Journal of Molecular Sciences, 24(10), 8685. Retrieved from [Link]

-

Pringle, K. G., et al. (2013). The effects of cyclic AMP, sex steroids and global hypomethylation on the expression of genes controlling the activity of the renin-angiotensin system in placental cell lines. Placenta, 34(1), 37-43. Retrieved from [Link]

-

Naito, S., et al. (1996). Progesterone and its metabolites: the potent inhibitors of the transporting activity of P-glycoprotein in the adrenal gland. Journal of Biological Chemistry, 271(29), 17061-17067. Retrieved from [Link]

-

CSIRO Publishing. (n.d.). Gene Regulation by Steroid Hormones. Retrieved from [Link]

Sources

- 1. Oxendolone - Wikipedia [en.wikipedia.org]

- 2. Oxendolone [drugfuture.com]

- 3. benchchem.com [benchchem.com]

- 4. Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms [mdpi.com]

- 5. Mechanism of antiandrogen action: conformational changes of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of the effect of an anti-androgen (oxendolone) on experimentally induced canine prostatic hyperplasia. II. Endocrinological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Androgen receptor signaling regulates the transcriptome of prostate cancer cells by modulating global alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

Oxendolone binding affinity for androgen and progesterone receptors

An In-Depth Technical Guide to the Binding Affinity of Oxendolone for Androgen and Progesterone Receptors

Introduction to Oxendolone

Oxendolone is a synthetic estrane steroid, specifically a derivative of 19-nortestosterone, that exhibits a dual hormonal profile.[1] It functions as both an antiandrogen and a progestin.[1] Medically, it has been used in Japan for the treatment of benign prostatic hyperplasia (BPH).[1][2] Its therapeutic effect is rooted in its specific interactions with nuclear hormone receptors, primarily the androgen receptor (AR) and the progesterone receptor (PR). Oxendolone acts as an antagonist at the androgen receptor, thereby blocking the effects of androgens like testosterone and dihydrotestosterone (DHT).[1] Concurrently, it serves as an agonist at the progesterone receptor, which contributes to its potent antigonadotropic effects.[1] This guide provides a detailed examination of the binding characteristics of oxendolone to these two critical receptors.

Quantitative Analysis of Receptor Binding Affinity

The interaction of a ligand with its receptor is quantified by its binding affinity. A high affinity indicates a strong interaction and typically a lower concentration of the ligand is required to elicit a biological response. For oxendolone, the binding affinity for the androgen and progesterone receptors has been characterized using key metrics such as the inhibition constant (Kᵢ) and relative binding affinity (RBA).

The Kᵢ value represents the concentration of a competing ligand (in this case, oxendolone) that will bind to half of the available receptors at equilibrium in the absence of the primary ligand. A lower Kᵢ value signifies a higher binding affinity.

| Parameter | Androgen Receptor (AR) | Progesterone Receptor (PR) | Reference |

| Inhibition Constant (Kᵢ) | 320 nM | 20 nM | [1] |

| Relative Binding Affinity (RBA) | 0.8% to 3.6% (of metribolone) | Not specified | [1] |

| 5α-Reductase Inhibition (IC₅₀) | 1.4 µM | N/A | [1] |

As the data indicates, oxendolone possesses a significantly higher binding affinity for the progesterone receptor, with a Kᵢ value that is 16-fold lower than its Kᵢ for the androgen receptor.[1] This strong progestogenic activity is responsible for its antigonadotropic effects, which can suppress the production of testosterone.[1] While its affinity for the androgen receptor is lower, it is sufficient to exert a clinically relevant antiandrogenic effect.[1] Furthermore, its weak inhibition of the 5α-reductase enzyme, which converts testosterone to the more potent DHT, complements its direct AR antagonism.[1]

Methodological Considerations in Binding Affinity Assays

The determination of binding affinity constants is a cornerstone of pharmacological profiling. The choice of assay and experimental design is critical for generating reliable and reproducible data.

Causality Behind Experimental Choices

Competitive radioligand binding assays are the gold standard for determining the Kᵢ of an unlabeled compound like oxendolone.[3] The principle of this assay is based on the competition between a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-R1881 for AR or [³H]-progesterone for PR) and varying concentrations of the unlabeled test compound (oxendolone) for the receptor's binding site.[3][4][5] The selection of a radioligand with high specificity and affinity for the target receptor is paramount to ensure that the competition is direct and measurable. The amount of radioligand displaced by oxendolone is directly proportional to its binding affinity.[3]

Trustworthiness: The Self-Validating System

To ensure the integrity of a competitive binding assay, it must be built upon a self-validating foundation. This begins with saturation binding experiments, which are performed prior to competition studies. In a saturation assay, increasing concentrations of the radioligand are incubated with the receptor preparation to determine two key parameters:

-

Bmax (Maximum Receptor Density): The total number of specific binding sites in the preparation.

-

Kd (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. This is an intrinsic measure of the radioligand's affinity.

Historically, these parameters were often determined graphically using a Scatchard plot , where the ratio of bound to free radioligand is plotted against the concentration of bound radioligand.[6][7][8] While still a useful conceptual tool, modern analysis relies on non-linear regression fitting of the saturation isotherm, which is generally considered more accurate.[6] A well-characterized Kd and Bmax for the radioligand are essential for the subsequent accurate calculation of the Kᵢ for a competing compound.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for AR/PR

This protocol outlines a generalized procedure for determining the Kᵢ of oxendolone for the androgen or progesterone receptor using a cell lysate or tissue homogenate preparation.

1. Preparation of Reagents:

-

Assay Buffer: Prepare a buffer suitable for maintaining receptor stability, typically containing Tris-HCl, EDTA, and protease inhibitors.[3][4]

-

Radioligand Working Solution: Dilute the radiolabeled ligand (e.g., [³H]-R1881 for AR, [³H]-progesterone for PR) in assay buffer to a final concentration approximately equal to its Kd.[3]

-

Oxendolone Stock Solutions: Prepare a series of dilutions of oxendolone in an appropriate solvent (e.g., DMSO), followed by further dilution in assay buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid interference.[3]

-

Receptor Preparation: Prepare a cytosolic fraction from a source rich in the target receptor (e.g., rat prostate for AR, MCF-7 cells for PR).[4][5]

2. Assay Procedure:

-

Total Binding: In designated tubes/wells, add the receptor preparation, radioligand working solution, and assay buffer.

-

Non-specific Binding (NSB): In a separate set of tubes/wells, add the receptor preparation, radioligand working solution, and a high concentration (e.g., 1000-fold excess over the radioligand's Kd) of a known, unlabeled high-affinity ligand to saturate the receptors and measure binding to non-receptor components.

-

Competitive Binding: In the main set of tubes/wells, add the receptor preparation, radioligand working solution, and the various dilutions of oxendolone.

-

Incubation: Incubate all tubes/wells at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically several hours to overnight).[3]

3. Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the free radioligand. Common methods include:

-

Wash the pellets or filters with cold wash buffer to remove any remaining free radioligand.

4. Quantification and Data Analysis:

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

Data Plotting: Plot the percentage of specific binding against the logarithm of the oxendolone concentration. This will generate a sigmoidal competition curve.

-

IC₅₀ Determination: The IC₅₀ (the concentration of oxendolone that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve using non-linear regression analysis.

-

Kᵢ Calculation: The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Visualizations

Signaling Pathways

Caption: Simplified signaling pathways for the Androgen and Progesterone Receptors.

Competitive Binding Assay Principle

Caption: Principle of a competitive radioligand binding assay.

Experimental Workflow

Caption: General experimental workflow for a competitive binding assay.

References

-

Wikipedia. Oxendolone. [Link]

-

Wikipedia. Scatchard equation. [Link]

-

Perelson, A. S., & DeLisi, C. (1980). Interpretation of Scatchard plots for aggregating receptor systems. PubMed. [Link]

-

Creative BioMart. Progesterone Receptor Competitor Assay Kit, Red. [Link]

-

ICCVAM. Protocol for Androgen Receptor Competitive Binding Assay. (2002). [Link]

-

Goldstein, A. (1984). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. [Link]

-

Feau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. National Institutes of Health. [Link]

-

Creative BioMart. Progesterone Receptor Competitor Assay Kit, Red. [Link]

-

Springer Nature Experiments. Ligand Competition Binding Assay for the Androgen Receptor. [Link]

-

YouTube. Scatchard Plot for Ligand Receptor binding analysis. (2021). [Link]

-

Zhu, Y., et al. (2013). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor. National Institutes of Health. [Link]

-

SlideShare. The Scatchard plot.pptx. [Link]

-

ResearchGate. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. (2009). [Link]

-

DrugFuture. Oxendolone. [Link]

Sources

- 1. Oxendolone - Wikipedia [en.wikipedia.org]

- 2. Oxendolone [drugfuture.com]

- 3. benchchem.com [benchchem.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scatchard equation - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. the scatchard plot.pptx [slideshare.net]

The Androstane Core: Understanding Oxendolone's Foundation

An In-depth Technical Guide to the Structural Analysis of Oxendolone and Its Derivatives

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the structural analysis of Oxendolone and its analogous compounds. As a synthetic steroid with significant therapeutic interest, the unambiguous determination of its molecular architecture—and that of its derivatives—is a foundational requirement for understanding its biological activity, metabolism, and stability. This document eschews a rigid template, instead adopting a structure that logically follows the scientific process of elucidation, from understanding the core scaffold to integrating multi-technique analytical data.

Oxendolone is a synthetic C19 steroidal hydrocarbon belonging to the androstane class.[1][2] The fundamental structure is a saturated tetracyclic system of seventeen carbon atoms arranged in four fused rings (A, B, C, and D).[3][4][5] This rigid, three-dimensional framework is the basis for its biological function, and its specific stereochemistry dictates how it interacts with cellular receptors.[6]

Oxendolone, chemically known as 16β-ethyl-19-nortestosterone, possesses several key features that distinguish it from other androgens and form the primary focus of structural analysis:[7]

-

Androstane Nucleus: The characteristic four-ring steroid backbone.[3][5]

-

16β-ethyl group: An ethyl substituent on the D-ring with a specific beta stereochemistry (pointing "up" from the plane of the ring system).

-

17β-hydroxyl group: A hydroxyl group, also in the beta configuration, crucial for receptor binding.

-

4-en-3-one system: A double bond between carbons 4 and 5 in the A-ring, conjugated with a ketone at the C-3 position. This chromophore is a common feature in many bioactive steroids like testosterone.[5]

Derivatives of Oxendolone are often synthesized to modulate its pharmacokinetic or pharmacodynamic properties.[8][9] Common modifications may include esterification of the 17β-hydroxyl group (e.g., acetate or caproate esters) or alterations to other positions on the steroid nucleus.[7] Each modification necessitates a rigorous structural confirmation.

The Analytical Triad: A Multi-Technique Approach to Structural Elucidation

No single analytical technique can provide a complete and unambiguous structural picture. A synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography is the gold standard for steroid characterization.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of steroids in solution. The rigid and complex nature of the androstane core results in a crowded proton (¹H) NMR spectrum, making two-dimensional (2D) techniques essential for complete assignment.[12][13]

Key NMR Experiments and Their Rationale:

-

¹H NMR: Provides initial information on the types of protons present (aliphatic, olefinic, hydroxyl) and their local electronic environment. For Oxendolone, the signal for the olefinic proton at C-4 is a key diagnostic marker.

-

¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state. The carbonyl carbon at C-3 and the two sp² carbons of the C4-C5 double bond are readily identified.

-

2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing chemists to "walk" along the carbon chains and through the ring systems, connecting adjacent protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the cornerstone of assigning the carbon skeleton by linking the known proton assignments from COSY to their corresponding carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) correlations between protons and carbons. This is critical for connecting structural fragments separated by quaternary carbons (like C-10 and C-13) and for confirming the position of the C-3 ketone and the 16β-ethyl group.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, irrespective of their bonding. This is the definitive NMR method for establishing stereochemistry, such as the β-orientation of the key substituents and the cis/trans fusion of the rings.

-

Sample Preparation: Dissolve approximately 5-10 mg of the highly purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (500 MHz or greater is recommended for resolving complex steroid spectra) equipped with a cryoprobe for enhanced sensitivity.

-

Initial 1D Scans: Acquire standard ¹H and ¹³C{¹H} spectra to verify sample concentration, purity, and to obtain an overview of the signals.

-

COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

-

HSQC Acquisition: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment. Set the ¹³C spectral width to cover the full range of expected steroid signals (~0-220 ppm).

-

HMBC Acquisition: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically around 8 Hz) to preferentially observe 2- and 3-bond correlations.

-

NOESY Acquisition: Acquire a 2D NOESY experiment with a mixing time appropriate for a molecule of this size (e.g., 500-800 ms) to observe key through-space correlations for stereochemical assignment.

-

Data Analysis: Process all spectra using appropriate software. Begin assignment by identifying unique spin systems in the COSY spectrum, link them to carbons using the HSQC, and piece the fragments together using the long-range HMBC correlations. Finally, use NOESY cross-peaks to confirm the three-dimensional structure.

Mass Spectrometry (MS): Confirming Identity and Elemental Composition

Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound.[14][15] For steroid analysis, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with high-resolution mass analyzers (Time-of-Flight, TOF, or Orbitrap) are preferred.[14][16]

Workflow for MS Analysis of an Oxendolone Derivative

Caption: High-resolution tandem mass spectrometry (LC-MS/MS) workflow.

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This accuracy allows for the unambiguous determination of the elemental formula, confirming that a synthesized derivative has the expected atomic composition.

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented via collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint. For Oxendolone derivatives, characteristic losses (e.g., water from the hydroxyl group, or cleavage of an ester side-chain) can be observed, further corroborating the proposed structure.

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous determination of the solid-state molecular structure.[17] It reveals precise bond lengths, bond angles, and, most importantly, the absolute stereochemistry at all chiral centers.[18][19] This technique is invaluable for confirming the stereochemical outcomes of a synthetic route and for studying the detailed conformational features of the steroid rings.

Data Integration and Final Confirmation

The true power of this analytical approach lies in the integration of all data. The proposed structure must be consistent with every piece of experimental evidence.

Caption: The convergence of analytical data for structural validation.

For example, the molecular formula determined by HRMS must match the atom count from the assigned NMR spectra. The connectivity established by 2D NMR must align with the fragmentation patterns seen in MS/MS. Finally, the relative stereochemistry determined by NOESY must be in complete agreement with the absolute structure solved by X-ray crystallography.

Summary of Analytical Techniques

| Technique | Core Application | Information Yielded for Oxendolone Derivatives |

| HRMS | Identity & Formula | Unambiguous elemental composition; confirmation of successful derivatization. |

| Tandem MS (MS/MS) | Structural Fingerprinting | Characteristic fragmentation patterns; confirmation of functional groups (e.g., esters). |

| 1D/2D NMR | Connectivity & Stereochemistry | Complete ¹H and ¹³C assignments; ring fusion stereochemistry; substituent orientation. |

| X-ray Crystallography | Absolute Structure | Definitive 3D solid-state conformation; precise bond lengths and angles; absolute stereochemistry. |

Conclusion

The structural analysis of Oxendolone and its derivatives is a rigorous, multi-faceted process that forms the bedrock of their development as therapeutic agents. By logically applying and integrating the complementary data from NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can achieve an unequivocal understanding of their molecular architecture. This integrated approach not only validates the identity of the target compound but also provides the detailed structural insights necessary to build robust structure-activity relationships, ensuring both scientific integrity and the advancement of drug discovery programs.

References

- SCIEX. (n.d.). Quantitative and qualitative analysis of steroids by high-resolution mass spectrometry.

- Gomez-Gomez, A., et al. (n.d.). Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. PubMed Central.

- Janiszewski, J.S., et al. (n.d.). Nanoelectrospray Mass Spectrometry and Precursor Ion Monitoring for Quantitative Steroid Analysis and Attomole Sensitivity.

- Kerkhof, G.J., et al. (n.d.). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. PubMed Central.

- Lin, Y.R., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI.

- Liere, P., et al. (2015). Mass spectrometric analysis of steroids: all that glitters is not gold. Taylor & Francis Online.

- Unknown. (n.d.). structure elucidation of Steroids and flavoniods. Slideshare.

- Merck Index. (n.d.). Oxendolone.

- Lin, Y.R., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. R Discovery.

- Britannica. (2025). Steroid.

- Chemistry LibreTexts. (2024). 27.6: Steroids.

- ResearchGate. (2025). (PDF) Steroids and NMR.

- Yasuda, K., & Shibata, K. (1994). [Chemical structural analysis of steroids by NMR spectroscopy]. PubMed.

- Unknown. (n.d.). Structure elucidation of steroids. Slideshare.

- University of Cincinnati College of Medicine. (2020). Structure of Steroids.

- Wikipedia. (n.d.). Steroid.

- Wikipedia. (n.d.). Oxendolone.

- PubChem. (n.d.). Oxendolone.

- ResearchGate. (2025). Synthesis, X-ray, structural analysis, and cytotoxic activity of some new androstane D-homo lactone derivatives.

- KEGG DRUG. (n.d.). Oxendolone.

- ResearchGate. (n.d.). Single crystal X-ray experimental details.

- Wikipedia. (n.d.). X-ray crystallography.

- Grokipedia. (n.d.). Androstane.

- Wikipedia. (n.d.). Androstane.

- Das, B., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PubMed Central.

- ResearchGate. (n.d.). Design, Synthesis, and Biological Activity of Second-Generation Synthetic Oleanane Triterpenoids.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Androstane - Wikipedia [en.wikipedia.org]

- 3. Steroid | Definition, Structure, & Types | Britannica [britannica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Steroid - Wikipedia [en.wikipedia.org]

- 6. Structure of Steroids [med.uc.edu]

- 7. Oxendolone - Wikipedia [en.wikipedia.org]

- 8. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Structure elucidation of steroids | PPTX [slideshare.net]

- 12. mdpi.com [mdpi.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciex.com [sciex.com]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Oxendolone's Role as a 5α-Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxendolone, a synthetic steroidal compound, has carved a niche in the therapeutic landscape for benign prostatic hyperplasia (BPH), particularly in Japan. Its mechanism of action is multifaceted, with a notable role as an inhibitor of 5α-reductase, the key enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). This guide provides a comprehensive technical overview of Oxendolone, delving into its chemical properties, mechanism of action as a 5α-reductase inhibitor, and the experimental methodologies employed to characterize its activity. We will explore both in vitro and in vivo models, presenting a critical analysis of the available data and the scientific rationale behind the experimental designs. This document aims to serve as an authoritative resource for researchers and drug development professionals engaged in the study of androgen signaling and the development of novel therapeutics for androgen-dependent pathologies.

Introduction: The Scientific Context of Oxendolone

Oxendolone, also known as 16β-ethyl-19-nortestosterone, is a synthetic estrane steroid with a complex pharmacological profile.[1] While it is primarily recognized for its use in the management of benign prostatic hyperplasia (BPH) in Japan, its clinical efficacy has been a subject of debate.[1] Beyond its therapeutic applications, Oxendolone presents an interesting case study for researchers due to its multiple hormonal activities. It functions as an antiandrogen by antagonizing the androgen receptor, and also as a progestin, which imparts antigonadotropic effects.[1] However, the focus of this guide is its role as a weak but clinically relevant inhibitor of 5α-reductase.[1] Understanding this aspect of its pharmacology is crucial for elucidating its full therapeutic potential and for the development of more targeted 5α-reductase inhibitors.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its study and application in drug development.

| Property | Value | Source |

| Chemical Name | (9S,14S,17S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | [1] |

| Molecular Formula | C20H30O2 | [1] |

| Molar Mass | 302.458 g·mol−1 | [1] |

| CAS Number | 33765-68-3 | [1] |

| Synonyms | TSAA-291, 16β-Ethyl-19-nortestosterone | [1] |

| Oral Bioavailability | Very low (~1% in dogs) | [1] |

| Elimination Half-life | 5.0–6.6 days (intramuscular injection) | [1] |

Mechanism of Action: Inhibition of 5α-Reductase

The primary mechanism underpinning Oxendolone's therapeutic rationale in BPH is its ability to inhibit the 5α-reductase enzyme. This enzyme is responsible for the conversion of testosterone into dihydrotestosterone (DHT), a more potent androgen that is a key driver of prostate growth.[2] By reducing DHT levels within the prostate, 5α-reductase inhibitors can lead to a decrease in prostate volume and an improvement in urinary symptoms associated with BPH.[3]

Oxendolone has been identified as an inhibitor of 5α-reductase with a half-maximal inhibitory concentration (IC50) of 1.4 μM.[1] However, it is important to note that there are three known isozymes of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3.[4] The specific inhibitory profile of Oxendolone against each of these isozymes is not well-documented in publicly available literature. This represents a critical knowledge gap, as the different isozymes have distinct tissue distributions and physiological roles. For instance, SRD5A2 is the predominant isozyme in the prostate.[4]

The Androgen Signaling Pathway and Point of Intervention